molecular formula C18H17N3O5S2 B2951792 N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097191-03-1

N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2951792
CAS No.: 1097191-03-1
M. Wt: 419.47
InChI Key: JCBQOEZVXMUCAZ-UHFFFAOYSA-N
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Description

N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This multifunctional molecule incorporates a benzofuran core, a pyrrolidine ring, and a thiophene sulfonyl group, structural motifs commonly associated with diverse biological activities . The 2-carbamoylbenzofuran moiety is a privileged scaffold in pharmaceutical sciences, often investigated for its potential as a key pharmacophore in the development of novel therapeutic agents . The unique integration of a sulfonylated heterocycle in its structure makes this compound a valuable intermediate for probing structure-activity relationships (SAR), particularly in the design and synthesis of targeted covalent inhibitors or allosteric modulators. Its primary research application lies in its use as a key intermediate or building block for the synthesis of more complex molecules, as well as a tool compound in biochemical assays for identifying and validating new biological targets. Researchers utilize this compound strictly within in vitro settings to explore its mechanism of action and interaction with enzymatic pathways. This product is labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c19-17(22)16-15(11-5-1-2-7-13(11)26-16)20-18(23)12-6-3-9-21(12)28(24,25)14-8-4-10-27-14/h1-2,4-5,7-8,10,12H,3,6,9H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBQOEZVXMUCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a benzofuran moiety, a thiophenesulfonyl group, and a pyrrolidine-2-carboxamide framework. The structural complexity contributes to its diverse biological activities.

Molecular Structure

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S₂
Molecular Weight305.41 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and methanol

Research indicates that N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer proliferation, notably through interference with folate metabolism pathways.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, with IC50 values indicating potency comparable to standard treatments.

Case Studies

  • In Vitro Antitumor Studies : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives similar to this compound exhibited potent inhibition of cancer cell proliferation in various assays. The mechanism was linked to the inhibition of key metabolic pathways necessary for tumor growth .
  • Antimicrobial Efficacy : Another research effort focused on the compound's activity against mycobacterial species. It was found that certain derivatives exhibited higher efficacy than traditional antibiotics like isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .
  • Inflammatory Response Modulation : In animal models, the compound demonstrated the ability to reduce markers of inflammation, suggesting potential therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from published research and patents, focusing on core scaffolds, substituent effects, and biological activities where available.

Structural Analogues with Sulfonylpyrrolidine Scaffolds

Compound 5o: (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide
  • Core Structure: Pyrrolidine-2-carboxamide with a quinoline-8-sulfonyl group.
  • Key Features: Replaces benzofuran with a quinoline ring. Exhibits potent antiviral activity against human respiratory syncytial virus (hRSV) with an EC50 of 2.3 µM and a selectivity index (SI) of 13.4 .
  • Comparison: The quinoline group in 5o may enhance viral entry inhibition through hydrophobic interactions, whereas the benzofuran in the target compound could offer improved metabolic stability due to reduced enzymatic oxidation.
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
  • Core Structure : Pyrrolidine-2-carboxamide with a tetrahydrobenzo[b]thiophene and 5-chlorothiophene sulfonyl group.
  • Key Features :
    • Incorporates a saturated tetrahydrobenzo[b]thiophene ring and a chlorine-substituted thiophene sulfonyl group .
  • Comparison :
    • The chlorine atom in the thiophene sulfonyl group may increase electronegativity, enhancing binding to positively charged viral targets.
    • The tetrahydrobenzo[b]thiophene moiety introduces conformational rigidity, which could limit binding flexibility compared to the planar benzofuran in the target compound.

Patent-Derived Analogues with Stereochemical Modifications

Example 157: (2S,4R)-1-((R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
  • Core Structure : (2S,4R)-pyrrolidine-2-carboxamide with thiazol-5-yl and methylisoxazol-5-yl substituents.
  • The thiazole ring may confer distinct metal-coordination properties compared to benzofuran.

Analogues with Diverse Heterocyclic Systems

RCSB PDB Ligand: (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2S)-2-[(3-chloro-4-methoxybenzene)sulfonamido]propanoyl]pyrrolidine-2-carboxamide
  • Core Structure : Pyrrolidine-2-carboxamide with a benzene sulfonamide group.
  • Key Features :
    • Contains a chloro-methoxybenzene sulfonamide and carbamimidoylphenyl group .
  • Comparison: The benzene sulfonamide group offers strong hydrogen-bond acceptor capacity, while the thiophene sulfonyl group in the target compound may provide better π-π stacking with aromatic residues.

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